molecular formula C10H11Cl3N2O2 B11991965 Furan-2-carboxylic acid (1-allylamino-2,2,2-trichloro-ethyl)-amide

Furan-2-carboxylic acid (1-allylamino-2,2,2-trichloro-ethyl)-amide

Cat. No.: B11991965
M. Wt: 297.6 g/mol
InChI Key: BLAKKBODDPASEV-UHFFFAOYSA-N
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Description

Furan-2-carboxylic acid (1-allylamino-2,2,2-trichloro-ethyl)-amide is a synthetic organic compound that features a furan ring, a carboxylic acid group, and an amide linkage with an allylamino and trichloroethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Furan-2-carboxylic acid (1-allylamino-2,2,2-trichloro-ethyl)-amide typically involves the following steps:

    Formation of Furan-2-carboxylic acid: This can be achieved through the oxidation of furfural using oxidizing agents such as potassium permanganate or nitric acid.

    Amide Formation: The carboxylic acid group of Furan-2-carboxylic acid is converted to an amide by reacting with 1-allylamino-2,2,2-trichloro-ethylamine in the presence of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions but optimized for yield and purity. This could include continuous flow reactors and automated synthesis systems.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The furan ring can undergo oxidation to form furan-2,5-dicarboxylic acid.

    Reduction: The trichloroethyl group can be reduced to a dichloroethyl or chloroethyl group using reducing agents like lithium aluminum hydride.

    Substitution: The allylamino group can participate in substitution reactions, such as nucleophilic substitution with halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, nitric acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, nucleophiles.

Major Products

    Oxidation: Furan-2,5-dicarboxylic acid.

    Reduction: Furan-2-carboxylic acid (1-allylamino-2,2-dichloro-ethyl)-amide.

    Substitution: Various substituted amides depending on the nucleophile used.

Scientific Research Applications

    Medicinal Chemistry: As a scaffold for drug development due to its unique structure.

    Organic Synthesis: As an intermediate in the synthesis of more complex molecules.

    Materials Science: Potential use in the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of this compound would depend on its specific application. In medicinal chemistry, it could interact with biological targets such as enzymes or receptors, modulating their activity. The trichloroethyl group might play a role in binding interactions, while the furan ring could participate in π-π stacking interactions.

Comparison with Similar Compounds

Similar Compounds

    Furan-2-carboxylic acid: Lacks the amide and trichloroethyl groups.

    2,2,2-Trichloroethylamine: Lacks the furan and carboxylic acid groups.

    Allylamine: Lacks the furan, carboxylic acid, and trichloroethyl groups.

Uniqueness

Furan-2-carboxylic acid (1-allylamino-2,2,2-trichloro-ethyl)-amide is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity.

Properties

Molecular Formula

C10H11Cl3N2O2

Molecular Weight

297.6 g/mol

IUPAC Name

N-[2,2,2-trichloro-1-(prop-2-enylamino)ethyl]furan-2-carboxamide

InChI

InChI=1S/C10H11Cl3N2O2/c1-2-5-14-9(10(11,12)13)15-8(16)7-4-3-6-17-7/h2-4,6,9,14H,1,5H2,(H,15,16)

InChI Key

BLAKKBODDPASEV-UHFFFAOYSA-N

Canonical SMILES

C=CCNC(C(Cl)(Cl)Cl)NC(=O)C1=CC=CO1

Origin of Product

United States

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